trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine
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Overview
Description
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine: is a heterocyclic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a pyrrolidine group at the 4-position and an amine group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pyrrolidinone with an appropriate amine under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its activity against certain diseases or as a component of drug delivery systems .
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and advanced materials. It may be used in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(1-Pyrrolidinyl)tetrahydro-2-furanamine
- trans-4-(1-Pyrrolidinyl)tetrahydro-3-thiopheneamine
- trans-4-(1-Pyrrolidinyl)tetrahydro-3-pyridineamine
Uniqueness: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is unique due to its specific structural features, such as the combination of a tetrahydrofuran ring with a pyrrolidine group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3R,4R)-4-pyrrolidin-1-yloxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPFMVCVAXZKQ-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2COC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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